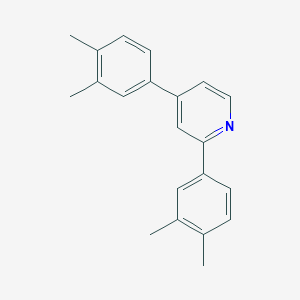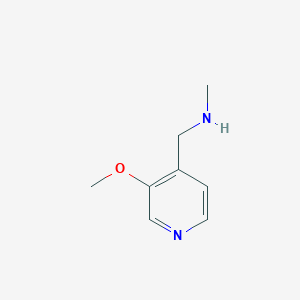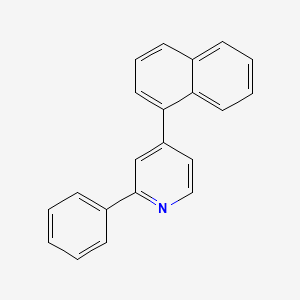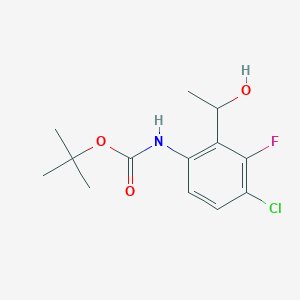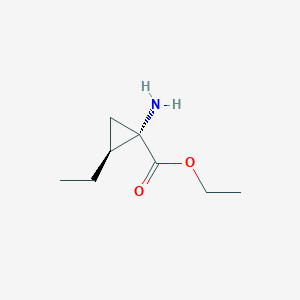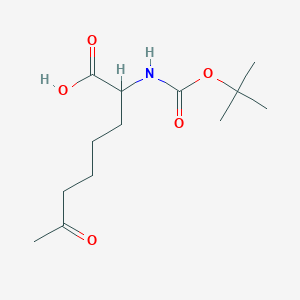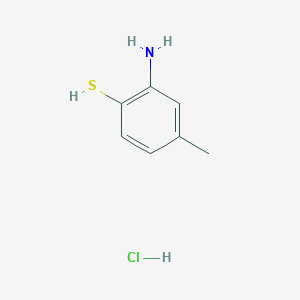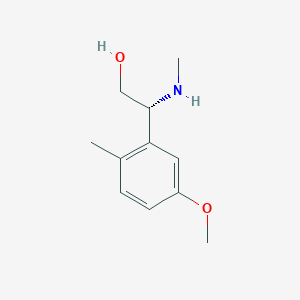
2-(2,6-Dibromopyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromopyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a nitrile group attached to the 3 position via an acetonitrile linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dibromopyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromopyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-(2,6-diaminopyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(2,6-dibromopyridin-3-yl)ethylamine.
Oxidation: Formation of 2-(2,6-dibromopyridin-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromopyridin-3-yl)acetonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromopyridin-3-yl)acetonitrile is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the nitrile group. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromopyridin-3-yl)acetonitrile
- 2,6-Dibromobenzyl cyanide
- 2-Bromo-5-ethylpyridine
Eigenschaften
Molekularformel |
C7H4Br2N2 |
|---|---|
Molekulargewicht |
275.93 g/mol |
IUPAC-Name |
2-(2,6-dibromopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 |
InChI-Schlüssel |
XGGZNGFUCUIROV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CC#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


